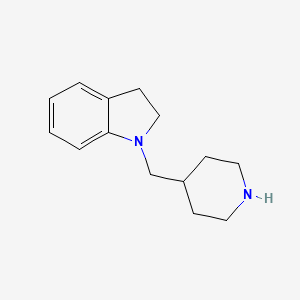

1-(Piperidin-4-ylmethyl)indolin

Übersicht

Beschreibung

1-(Piperidin-4-ylmethyl)indoline is a compound with the molecular formula C14H20N2 It is a derivative of indoline, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Wissenschaftliche Forschungsanwendungen

1-(Piperidin-4-ylmethyl)indoline has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

Target of Action

1-(Piperidin-4-ylmethyl)indoline is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives, in general, are known to interact with their targets and induce various biological activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities .

Biochemische Analyse

Biochemical Properties

1-(Piperidin-4-ylmethyl)indoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . These interactions can lead to the dehydrogenation of indoline to produce indole, a process that can further bioactivate the compound to toxic intermediates . Additionally, 1-(Piperidin-4-ylmethyl)indoline has been noted for its potential neuroprotective effects, interacting with N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) and reducing the secretion of inflammatory cytokines .

Cellular Effects

The effects of 1-(Piperidin-4-ylmethyl)indoline on various cell types and cellular processes are profound. In studies involving ischemic stroke, indoline derivatives have shown significant protective effects against oxidative stress-induced cell death . This compound influences cell signaling pathways by binding to NMDA receptors, which play a crucial role in neuronal survival and function . Furthermore, 1-(Piperidin-4-ylmethyl)indoline has been found to modulate gene expression related to inflammation and cell survival, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, 1-(Piperidin-4-ylmethyl)indoline exerts its effects through several mechanisms. It binds to specific receptors such as NMDA-GluN2B, inhibiting or activating these receptors to modulate cellular responses . The compound’s interaction with cytochrome P450 enzymes leads to its dehydrogenation, producing indole and potentially toxic intermediates . These molecular interactions result in changes in gene expression, particularly those genes involved in inflammatory responses and cell survival pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Piperidin-4-ylmethyl)indoline have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that indoline derivatives can maintain their protective effects against oxidative stress over extended periods . The degradation products of 1-(Piperidin-4-ylmethyl)indoline, such as indole, may have different biological activities, which need to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of 1-(Piperidin-4-ylmethyl)indoline vary with different dosages in animal models. At lower doses, the compound has shown neuroprotective effects, reducing cerebral infarction rates and improving neurological outcomes in ischemic stroke models . At higher doses, there may be toxic or adverse effects due to the production of toxic intermediates during metabolism . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.

Metabolic Pathways

1-(Piperidin-4-ylmethyl)indoline is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The dehydrogenation of indoline to indole is a key metabolic pathway, which can lead to the formation of bioactive or toxic intermediates . These metabolic processes can affect the overall metabolic flux and levels of various metabolites in the body.

Transport and Distribution

The transport and distribution of 1-(Piperidin-4-ylmethyl)indoline within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s localization and accumulation in certain tissues can impact its biological activity and therapeutic potential . Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of 1-(Piperidin-4-ylmethyl)indoline in therapeutic applications.

Subcellular Localization

The subcellular localization of 1-(Piperidin-4-ylmethyl)indoline plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-ylmethyl)indoline typically involves the cyclization of appropriate precursors. One common method is the palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds in picolinamide-protected β-arylethylamine substrates . This method is efficient, requiring low catalyst loadings and mild operating conditions.

Industrial Production Methods: Industrial production of 1-(Piperidin-4-ylmethyl)indoline may involve large-scale synthesis using similar catalytic processes. The use of inexpensive reagents and scalable reaction conditions is crucial for cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Piperidin-4-ylmethyl)indoline undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding N-oxides.

Reduction: Formation of reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Conditions vary depending on the substituent being introduced, often involving halogenated reagents and appropriate bases or acids.

Major Products: The major products formed from these reactions include various substituted indoline derivatives, which can be further functionalized for specific applications.

Vergleich Mit ähnlichen Verbindungen

Indoline: The parent compound, lacking the piperidin-4-ylmethyl group.

1-(2-(4-(Substitutedbenzyl)piperazin-1-yl)acetyl)indoline-2,3-dione: A derivative with different substituents, showing varied biological activities.

Uniqueness: 1-(Piperidin-4-ylmethyl)indoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications.

Biologische Aktivität

1-(Piperidin-4-ylmethyl)indoline is an indole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and research findings.

1-(Piperidin-4-ylmethyl)indoline interacts with various biological targets, influencing multiple biochemical pathways. Key mechanisms include:

- Receptor Interaction : The compound has shown significant binding affinity to NMDA receptors, particularly the GluN2B subunit, which plays a critical role in neuroprotection and synaptic plasticity.

- Cytochrome P450 Interaction : It interacts with cytochrome P450 enzymes, affecting the metabolism of various drugs and endogenous compounds, which can influence drug efficacy and toxicity.

- Oxidative Stress Modulation : In models of ischemic stroke, it has demonstrated protective effects against oxidative stress-induced cell death, suggesting its potential as a neuroprotective agent.

Cellular Effects

1-(Piperidin-4-ylmethyl)indoline exhibits notable effects on cell viability across different cancer cell lines:

| Cell Line | IC50 (µM) | Effect Description |

|---|---|---|

| MDA-MB-231 (TNBC) | 6.25 | Significant decrease in cell viability |

| MCF-7 (HER2+) | 50 | Moderate decrease in cell viability |

These findings indicate its potential as an anticancer agent, particularly against triple-negative breast cancer (TNBC) cells .

Dosage Effects in Animal Models

Research indicates that lower doses of 1-(Piperidin-4-ylmethyl)indoline can reduce cerebral infarction rates in ischemic stroke models. Higher doses may lead to varied effects depending on the specific biological context and target tissues involved.

Case Studies

- Neuroprotective Effects : In a study involving ischemic stroke models, administration of 1-(Piperidin-4-ylmethyl)indoline resulted in a significant reduction of neurological deficits and improved outcomes related to oxidative stress markers.

- Anticancer Activity : A series of experiments evaluated the compound against various cancer cell lines. Results indicated that it effectively inhibited cell growth in both MDA-MB-231 and MCF-7 lines, with varying degrees of potency depending on concentration .

- Antimalarial Properties : A related study identified derivatives of indoline with antimalarial activity against Plasmodium falciparum. The lead compound demonstrated an EC50 value around 3 µM, indicating potential for further development as an affordable antimalarial drug .

Comparative Analysis with Similar Compounds

The biological activity of 1-(Piperidin-4-ylmethyl)indoline can be contrasted with other indole derivatives:

| Compound | Biological Activity | Key Differences |

|---|---|---|

| Indoline | Basic neuroactivity | Lacks piperidinyl substitution |

| 1-(2-(4-(Substitutedbenzyl)piperazin-1-yl)acetyl)indoline-2,3-dione | Varied anticancer properties | Different substituents affect potency |

The unique substitution pattern of 1-(Piperidin-4-ylmethyl)indoline enhances its biological properties, making it a valuable candidate for further research and application in pharmacology.

Eigenschaften

IUPAC Name |

1-(piperidin-4-ylmethyl)-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-4-14-13(3-1)7-10-16(14)11-12-5-8-15-9-6-12/h1-4,12,15H,5-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABLPIUSNHGKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2CCC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883549-96-0 | |

| Record name | 1-[(piperidin-4-yl)methyl]-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.